Nutrient-Starvation-Selective Cytotoxicity: 100-Fold Window Against PANC-1 Cells Shared Across Kigamicins A-D
Kigamicin C demonstrates a 100-fold increase in cytotoxic potency against PANC-1 pancreatic cancer cells under nutrient-starved conditions compared to nutrient-rich conditions. This differential activity is shared with kigamicins A, B, and D [1]. This property defines the anti-austerity mechanism central to the compound's therapeutic rationale. In contrast, conventional cytotoxic agents such as doxorubicin or mitomycin C typically exhibit non-selective or even reduced activity under nutrient-deprived conditions and do not leverage this tumor microenvironment-specific vulnerability [2].
| Evidence Dimension | Cytotoxic potency differential (nutrient-starved vs. nutrient-rich media) |
|---|---|
| Target Compound Data | 100-fold lower concentration required under nutrient-starved conditions |
| Comparator Or Baseline | Kigamicins A, B, D: 100-fold lower concentration required under nutrient-starved conditions; Conventional cytotoxic agents (doxorubicin, mitomycin C): Non-selective or reduced activity under nutrient-deprived conditions |
| Quantified Difference | ≈100-fold increased sensitivity under nutrient starvation for kigamicins A-D; Qualitative difference vs. conventional agents |
| Conditions | PANC-1 human pancreatic cancer cell line; nutrient-starved (glucose-deprived) vs. nutrient-rich (normal) culture media |
Why This Matters
This 100-fold selectivity window is the defining pharmacodynamic feature that distinguishes kigamicins from conventional cytotoxics, making Kigamicin C a tool compound for studying tumor adaptation to metabolic stress.
- [1] Kunimoto S, Lu J, Esumi H, et al. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 2003;56(12):1004-1011. doi:10.7164/antibiotics.56.1004 View Source
- [2] Lu J, Kunimoto S, Yamazaki Y, Kaminishi M, Esumi H. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation. Cancer Sci. 2004;95(6):547-552. doi:10.1111/j.1349-7006.2004.tb03245.x View Source
